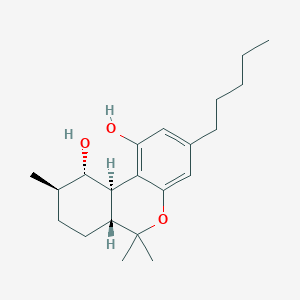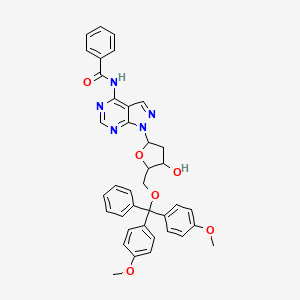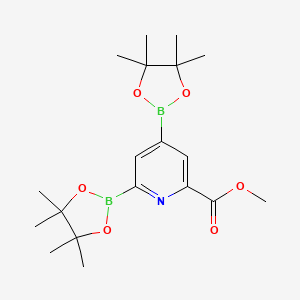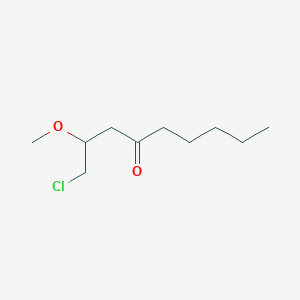
Chloroacetic acid, 3,4-dichlorophenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloroacetic acid, 3,4-dichlorophenyl ester is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of chloroacetic acid and is characterized by the presence of a 3,4-dichlorophenyl group. This compound is used in various chemical synthesis processes and has applications in multiple fields, including medicine, agriculture, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of chloroacetic acid, 3,4-dichlorophenyl ester typically involves the esterification of chloroacetic acid with 3,4-dichlorophenol. This reaction is usually catalyzed by acid catalysts such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions. The reactants are continuously fed into the reactor, and the product is continuously removed, allowing for efficient large-scale production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield chloroacetic acid and 3,4-dichlorophenol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Hydrolysis Conditions: Hydrolysis is typically carried out in the presence of a strong acid or base under reflux conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Hydrolysis Products: The primary products of hydrolysis are chloroacetic acid and 3,4-dichlorophenol.
Applications De Recherche Scientifique
Chloroacetic acid, 3,4-dichlorophenyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of pesticides, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of chloroacetic acid, 3,4-dichlorophenyl ester involves its interaction with nucleophilic sites in biological molecules. The ester group can undergo hydrolysis, releasing chloroacetic acid, which can then react with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. This mechanism is particularly relevant in the study of enzyme inhibitors and the development of pharmaceuticals.
Comparaison Avec Des Composés Similaires
Chloroacetic Acid: A simpler derivative of acetic acid with a single chlorine atom.
3,4-Dichlorophenol: The phenolic counterpart of chloroacetic acid, 3,4-dichlorophenyl ester.
2,4-Dichlorophenoxyacetic Acid: A related compound used as a herbicide.
Comparison: this compound is unique due to the presence of both the chloroacetic acid moiety and the 3,4-dichlorophenyl group. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler counterparts. Additionally, its ester linkage makes it more reactive in hydrolysis and substitution reactions, providing versatility in various applications.
Propriétés
Numéro CAS |
101580-93-2 |
|---|---|
Formule moléculaire |
C8H5Cl3O2 |
Poids moléculaire |
239.5 g/mol |
Nom IUPAC |
(3,4-dichlorophenyl) 2-chloroacetate |
InChI |
InChI=1S/C8H5Cl3O2/c9-4-8(12)13-5-1-2-6(10)7(11)3-5/h1-3H,4H2 |
Clé InChI |
CNALHVZXVPTLGY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(=O)CCl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-5-[(E)-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B14078994.png)

![5,6-Difluoro-2-(2-hexyldecyl)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B14079005.png)
![1-(4-Bromophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079016.png)
![1-(4-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079022.png)

![rac-(3aR,6aR)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole,cis](/img/structure/B14079025.png)


![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3,5-dimethylbenzene](/img/structure/B14079037.png)

![N-[2-[(2-oxochromen-4-yl)amino]ethyl]acetamide](/img/structure/B14079055.png)

![Lysine, N6-[(1,1-dimethylethoxy)carbonyl]-5-hydroxy-](/img/structure/B14079061.png)
